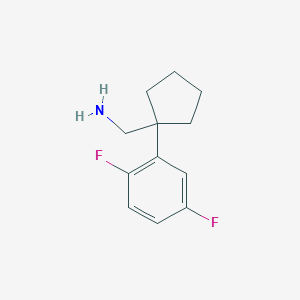![molecular formula C14H20FN3S B11738611 {[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738611.png)
{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound featuring a pyrazole ring and a fluorinated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and isopropyl groups. The fluorinated thiophene moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being crucial factors.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects through inhibition or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
- {[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-chlorothiophen-2-yl)methyl]amine
- {[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-bromothiophen-2-yl)methyl]amine
Uniqueness
The uniqueness of {[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine lies in its fluorinated thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions or stability.
Properties
Molecular Formula |
C14H20FN3S |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
N-[(1-ethyl-3-propan-2-ylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C14H20FN3S/c1-4-18-9-11(14(17-18)10(2)3)7-16-8-12-5-6-13(15)19-12/h5-6,9-10,16H,4,7-8H2,1-3H3 |
InChI Key |
AIBLNYCHTMMMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11738530.png)
![3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11738535.png)
![benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738537.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738539.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11738547.png)

![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738557.png)
![2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11738559.png)
![1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738565.png)
![(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide](/img/structure/B11738566.png)
![1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11738569.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738577.png)

